molecular formula C26H35N5O5 B1664356 (S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide CAS No. 1062670-13-6

(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide

Cat. No. B1664356
M. Wt: 497.6 g/mol
InChI Key: PAYSGEHZLXEURH-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ACT-209905 is a S1P1 agonist.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Oxadiazole derivatives are synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, Abdel-Mohsen et al. (2014) described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate through a one-pot three-component reaction, showcasing the compound's significant to moderate antimicrobial properties against various bacteria and fungi. Similarly, Shui-liang Chen (2006) synthesized 2-(5-methyl-1,3,4-oxadiazole-2-yl)-6-diethylaminofluoran, identifying the appropriate reaction conditions and structural confirmation through various spectral analyses, such as IR and NMR Shawkat A. Abdel-Mohsen, 2014 Chen Shui-liang, 2006.

Biological and Pharmacological Activities

The biological and pharmacological activities of oxadiazole derivatives have been extensively studied, revealing their potential in treating various conditions. Dewangan et al. (2015) explored the analgesic and anti-inflammatory activities of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, finding potent effects in animal studies. Lalpara et al. (2021) synthesized a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity, showcasing the therapeutic potential of these compounds D. Dewangan et al., 2015 J. Lalpara et al., 2021.

Potential in Imaging and Diagnostic Applications

The derivatives of oxadiazole also show promise in imaging and diagnostic applications. For instance, Xiaohong Wang et al. (2018) synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, highlighting its potential in advanced medical diagnostics Xiaohong Wang et al., 2018.

properties

CAS RN

1062670-13-6

Product Name

(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide

Molecular Formula

C26H35N5O5

Molecular Weight

497.6 g/mol

IUPAC Name

N-[(2S)-3-[4-[5-[2-(diethylamino)-6-methylpyridin-4-yl]-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide

InChI

InChI=1S/C26H35N5O5/c1-6-18-11-19(9-16(4)24(18)35-15-21(33)13-27-23(34)14-32)25-29-26(36-30-25)20-10-17(5)28-22(12-20)31(7-2)8-3/h9-12,21,32-33H,6-8,13-15H2,1-5H3,(H,27,34)/t21-/m0/s1

InChI Key

PAYSGEHZLXEURH-NRFANRHFSA-N

Isomeric SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OC[C@H](CNC(=O)CO)O

SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OCC(CNC(=O)CO)O

Canonical SMILES

CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OCC(CNC(=O)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACT-209905;  ACT 209905;  ACT209905.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide
Reactant of Route 2
Reactant of Route 2
(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide
Reactant of Route 3
Reactant of Route 3
(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide
Reactant of Route 4
Reactant of Route 4
(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide
Reactant of Route 5
(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide
Reactant of Route 6
Reactant of Route 6
(S)-N-(3-(4-(5-(2-(Diethylamino)-6-methylpyridin-4-yl)-1,2,4-oxadiazol-3-yl)-2-ethyl-6-methylphenoxy)-2-hydroxypropyl)-2-hydroxyacetamide

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